Methyl 6-(dimethylamino)-2-naphthoate
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Overview
Description
Methyl 6-(dimethylamino)-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dimethylamino)-2-naphthoate typically involves the esterification of 6-(dimethylamino)-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(dimethylamino)-2-naphthoic acid+methanolacid catalystMethyl 6-(dimethylamino)-2-naphthoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethylamino)-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6-(dimethylamino)-2-naphthol.
Substitution: Formation of various substituted naphthoates depending on the substituent introduced.
Scientific Research Applications
Methyl 6-(dimethylamino)-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(dimethylamino)-2-naphthoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active naphthoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2-naphthoate
- Methyl 6-methoxy-2-naphthoate
- Methyl 6-hydroxy-2-naphthoate
Uniqueness
Methyl 6-(dimethylamino)-2-naphthoate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Biological Activity
Methyl 6-(dimethylamino)-2-naphthoate is an organic compound that possesses significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a naphthalene structure with a dimethylamino group and an ester functional group. Its chemical formula contributes to its unique properties, including enhanced solubility and bioavailability due to the presence of the dimethylamino group. The compound exhibits a planar conformation, which is crucial for its interactions with biological targets.
Receptor Interactions
Research indicates that this compound can interact with various biological receptors. Docking studies have shown that this compound can fit into specific receptor sites, suggesting its role in modulating receptor activity. The ability to form hydrogen bonds enhances its binding affinity to target proteins, which is critical for its pharmacological effects.
Pharmacological Potential
The compound has been explored for its potential use in treating various conditions due to its bioactive properties. For instance, derivatives of this compound have been investigated for their effects on cancer cell lines and their ability to regulate gene expression related to tumor growth and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines indicate varying degrees of sensitivity:
Cell Line | IC50 (µM) |
---|---|
U251 | 3.5 |
U87 | 4.0 |
Astrocytes | 5.5 |
These results suggest that the compound may selectively target cancer cells while exhibiting less toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various analogs. Modifications in the naphthalene ring or the dimethylamino group have shown significant impacts on biological activity:
Compound Name | Structural Modification | Biological Activity |
---|---|---|
Methyl 6-bromo-2-naphthoate | Bromine atom substitution | Altered reactivity |
Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate | Hydroxy group at position 4 | Enhanced solubility |
6-(Dimethylamino)-2-naphthalenecarboxylic acid | Lacks methyl ester functionality | Increased acidity |
These modifications highlight the importance of functional groups in determining the pharmacological properties of naphthalene derivatives.
Case Studies
Several case studies have documented the therapeutic potential of this compound derivatives:
- Cancer Treatment : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models, showing promise as a chemotherapeutic agent.
- Neuroprotection : Another investigation indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .
- Antimicrobial Activity : Research has also reported antimicrobial properties against various bacterial strains, indicating potential applications in infectious disease treatment.
Properties
CAS No. |
5043-06-1 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 6-(dimethylamino)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-15(2)13-7-6-10-8-12(14(16)17-3)5-4-11(10)9-13/h4-9H,1-3H3 |
InChI Key |
YNDOGGZQRKTTKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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